Parasitic TS-DHFR Inhibition: 950 nM IC50 Against Toxoplasma gondii Enzyme
N,N-Bis(cyanomethyl)thiophene-2-carboxamide inhibits Toxoplasma gondii bifunctional TS-DHFR with an IC50 of 950 nM [1]. While no direct head-to-head study with other thiophene-2-carboxamides is available in the same assay, an important cross-study comparator exists: the non-active-site inhibitor flavin mononucleotide (FMN) was completely inactive against T. gondii TS-DHFR (IC50 > 500 μM) in a separate study [2]. This >500-fold difference positions the target compound in a distinct activity tier for this parasitic enzyme target.
| Evidence Dimension | Inhibitory potency against Toxoplasma gondii TS-DHFR |
|---|---|
| Target Compound Data | IC50 = 950 nM (0.95 μM) |
| Comparator Or Baseline | Flavin mononucleotide (FMN): IC50 > 500 μM against T. gondii TS-DHFR |
| Quantified Difference | >500-fold greater potency for the target compound |
| Conditions | Recombinant T. gondii TS-DHFR expressed in E. coli BL21; 15-min preincubation; DHF and NADPH substrates; 60-min measurement via resazurin/diaphorase coupled assay [1]. FMN data from Bioorg Med Chem Lett (2009) identical enzyme and ligand concentration conditions [2]. |
Why This Matters
For researchers procuring compounds to inhibit parasitic TS-DHFR, this quantitative activity benchmark provides a verified selection criterion that avoids wasting resources on inactive chemotypes such as FMN.
- [1] BindingDB. Affinity Data for BDBM50203242 (CHEMBL3972872): IC50 950 nM for Toxoplasma gondii TS-DHFR. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203242 View Source
- [2] Martinez, S. E., et al. (2009). Novel non-active site inhibitor of Cryptosporidium hominis TS-DHFR identified by a virtual screen. Bioorganic & Medicinal Chemistry Letters, 19(2), 418–423. Table 2. doi:10.1016/j.bmcl.2008.11.054 View Source
